L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester is a complex peptide compound It is composed of multiple amino acids, including L-threonine, L-2-aminobutanoyl, L-threonyl, L-asparaginyl, and L-tyrosyl, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin to obtain the final peptide .
Chemical Reactions Analysis
Types of Reactions
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The tyrosyl residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the tyrosyl residue can lead to the formation of dityrosine, while nucleophilic substitution at the ester group can yield various amide derivatives .
Scientific Research Applications
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Mechanism of Action
The mechanism of action of L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-
- L-Threonine, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-
- L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- (9CI)
Uniqueness
L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester is unique due to its specific sequence and the presence of the methyl ester functional group. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar peptides .
Properties
CAS No. |
123951-82-6 |
---|---|
Molecular Formula |
C26H40N6O10 |
Molecular Weight |
596.6 g/mol |
IUPAC Name |
methyl (2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-aminobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C26H40N6O10/c1-5-16(27)22(37)31-20(12(2)33)25(40)30-18(11-19(28)36)23(38)29-17(10-14-6-8-15(35)9-7-14)24(39)32-21(13(3)34)26(41)42-4/h6-9,12-13,16-18,20-21,33-35H,5,10-11,27H2,1-4H3,(H2,28,36)(H,29,38)(H,30,40)(H,31,37)(H,32,39)/t12-,13-,16+,17+,18+,20+,21+/m1/s1 |
InChI Key |
YQBFEFWNIXXSLD-UZZCTUCQSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC)N |
Canonical SMILES |
CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.